

# Technical Guide: Thermodynamic Properties & Characterization of 4'-Hydroxy-4-acetylbiphenyl

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## Compound of Interest

Compound Name: 4-(4-Acetylphenyl)phenol

CAS No.: 13021-17-5

Cat. No.: B3046778

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## Executive Summary

4'-Hydroxy-4-acetylbiphenyl (HAB), also known as 1-(4'-hydroxy[1,1'-biphenyl]-4-yl)ethanone, is a critical rigid-rod intermediate used in the synthesis of liquid crystalline polymers and advanced organic electronic materials. Its thermodynamic stability and solubility profile are governed by the interplay between the rigid biphenyl core, the hydrogen-bonding hydroxyl group, and the polar acetyl moiety. This guide provides a consolidated physicochemical profile, resolving conflicting melting point data found in literature, and establishes standardized protocols for thermodynamic characterization.

## Physicochemical Identity & Structural Constants

Property	Specification
IUPAC Name	1-(4'-hydroxy[1,1'-biphenyl]-4-yl)ethanone
Common Synonyms	4-Acetyl-4'-hydroxybiphenyl; 4-(4-Acetylphenyl)phenol
CAS Registry Number	13021-17-5
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O <sub>2</sub>
Molecular Weight	212.25 g/mol
SMILES	<chem>CC(=O)C1=CC=C(C=C1)C2=CC=C(O)C=C2</chem>
Structural Features	Para-substituted biphenyl core; Donor (OH) - Acceptor (Acetyl) system

## Solid-State Thermodynamic Properties

### Melting Point & Phase Behavior

Literature sources often conflate HAB with its non-hydroxylated analog (4-acetylbiphenyl, MP ~118°C). For high-purity 4'-hydroxy-4-acetylbiphenyl, the melting point is significantly higher due to intermolecular hydrogen bonding.

- Melting Point (T<sub>m</sub>): 206 – 207 °C [1, 2][1][2][3]
  - Note: Some patent literature reports a lower range (165–170 °C) for crude intermediates recrystallized from ethanol [3]. The 206°C value represents the pure crystalline form.
- Enthalpy of Fusion (ΔH<sub>fus</sub>): Not standardly reported in open literature.
  - Estimation: Based on similar rigid biphenyls, ΔH<sub>fus</sub> is estimated to be 25–30 kJ/mol.
  - Action: See Section 5.1 for the DSC protocol to determine this experimentally.

### Solubility Profile

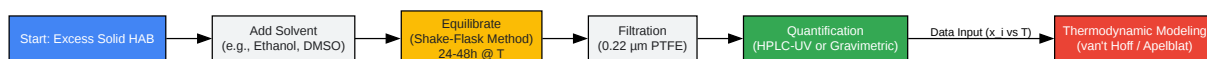
HAB exhibits "switchable" solubility driven by its phenolic nature. It is soluble in polar aprotic solvents and alcohols but insoluble in non-polar hydrocarbons and water.

Solvent Class	Solubility Status	Mechanistic Insight
Water	Insoluble	Hydrophobic biphenyl core dominates; pKa ~9.6 prevents ionization at neutral pH.
Alcohols (EtOH, MeOH)	Soluble (Hot)	Soluble at reflux; excellent for recrystallization. Limited solubility at RT.
Polar Aprotic (DMSO, DMF)	Highly Soluble	Strong dipole-dipole interactions disrupt crystal lattice.
Chlorinated (CHCl <sub>3</sub> , DCM)	Moderately Soluble	Soluble, but less effective than polar aprotics.
Alkanes (Hexane)	Insoluble	Lack of specific interactions to overcome lattice energy.

## Thermodynamic Modeling & Experimental Workflows

To integrate HAB into drug formulations or liquid crystal matrices, precise thermodynamic data is required. The following workflows outline the generation of this data.

### Solubility Measurement Workflow (Diagram)



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Figure 1: Standardized workflow for determining the temperature-dependent solubility of HAB.

## Thermodynamic Modeling Logic

Once solubility (

) is measured across temperatures ( )  
( ), the enthalpy of dissolution ( )  
( ) can be derived using the Modified Apelblat Equation, which is superior for non-ideal solutions of rigid aromatics:

Where:

- : Mole fraction solubility
- : Absolute temperature (K)[4]
- : Empirical model parameters

## Experimental Protocols

### Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise Melting Point (

) and Enthalpy of Fusion (

- ).
- Sample Preparation: Weigh 3–5 mg of dried HAB into an aluminum crucible. Crimp with a pinhole lid (to allow volatile escape if solvates are present).
  - Instrument Setup: Calibrate DSC with Indium standard ( ).
  - Thermal Cycle:
    - Equilibrate: 25 °C.
    - Ramp 1: Heat to 250 °C at 10 °C/min (First heating to erase thermal history).
    - Cool: Cool to 25 °C at 10 °C/min.
    - Ramp 2: Heat to 250 °C at 10 °C/min (Data collection).

- Analysis: Integrate the endothermic melting peak in the second heating cycle.
  - Onset Temperature ( ): Reported as .
  - Peak Area: Converted to (J/g).

## Protocol: Recrystallization for Purification

Objective: Purify crude HAB (e.g., from Friedel-Crafts acetylation).

- Dissolution: Suspend crude HAB in Ethanol (95%) (approx. 10 mL per gram).
- Reflux: Heat to reflux (~78 °C) until fully dissolved. If particulates remain, hot filter.
- Crystallization: Allow the solution to cool slowly to room temperature (25 °C) over 2 hours, then refrigerate at 4 °C for 4 hours.
- Isolation: Filter the white crystalline precipitate under vacuum. Wash with cold ethanol.
- Drying: Dry in a vacuum oven at 50 °C for 12 hours to remove residual solvent.

## References

- Sigma-Aldrich. 1-(4'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone Product Specification. Accessed Feb 2026. [Link](#)
- ChemScene. Safety Data Sheet: 1-(4'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone. CAS 13021-17-5. [5][2] [Link](#)
- Patent US4886622. Optically active liquid crystal compound having cyano group. (Describes synthesis and melting point of intermediates). [Link](#)

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## Sources

- [1. 13021-17-5 | CAS DataBase \[m.chemicalbook.com\]](#)
- [2. chemscene.com \[chemscene.com\]](#)
- [3. 1-\(4'-Hydroxy-\[1,1'-biphenyl\]-4-yl\)ethanone | 13021-17-5 \[sigmaaldrich.com\]](#)
- [4. Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4'-\[\(4-bromobenzoyl\)oxy\]biphenyl-4-carboxylate: a compound with bromine...oxygen contacts - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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